Dihydrocapsiate
Overview
Description
Dihydrocapsiate (DCT) is a compound structurally related to capsaicin, the active component in chili peppers that imparts their spiciness. Unlike capsaicin, DCT is found in the non-pungent pepper strain CH-19 Sweet and does not cause gastrointestinal side effects. It has been studied for its potential to elicit thermogenic effects, which can increase energy expenditure and fat oxidation .
Synthesis Analysis
The synthesis of dihydrocapsiate has been explored using lignocellulosic platform chemicals, demonstrating the potential of renewable biomass as a source for natural product synthesis. The process involves using furfural derived from hemicellulose and methyl isopropyl ketone from cellulose, followed by a series of reactions including aldol condensation-hydrolysis-hydrodeoxygenation to produce 8-methylnonanoic acid. This acid is then combined with vanillin derivatives from lignin to synthesize dihydrocapsiate .
Molecular Structure Analysis
While the papers provided do not directly discuss the molecular structure of dihydrocapsiate, it is known to be a capsinoid, similar to capsaicin but with a different side chain. The molecular structure of capsinoids like dihydrocapsiate has been characterized using techniques such as HPLC-ESI-MS/MS(QTOF), which allows for the quantitation and identification of these compounds in pepper fruits .
Chemical Reactions Analysis
Dihydrocapsiate has been studied for its effects on metabolism, particularly in terms of its ability to increase postprandial energy expenditure (PPEE) and resting metabolic rate (RMR). These metabolic effects are thought to be due to the thermogenic properties of the compound, which can lead to increased fat oxidation . However, the specific chemical reactions and pathways involved in these metabolic effects are not detailed in the provided papers.
Physical and Chemical Properties Analysis
The physical and chemical properties of dihydrocapsiate, such as its thermogenic effect, have been investigated in human studies. Dihydrocapsiate supplementation has been shown to have a small but significant effect on increasing RMR, with a thermogenic effect of approximately 50 kcal/day . Additionally, dihydrocapsiate has been found to increase PPEE, particularly when administered at a dose of 9 mg/day . The quantitation of dihydrocapsiate in pepper fruits has been achieved with high sensitivity and selectivity, indicating its presence in varying concentrations across different Capsicum species .
Scientific Research Applications
1. Metabolic Rate and Thermogenesis
Dihydrocapsiate, found in chili peppers, is similar to capsaicin and known for its thermogenic properties. Research has shown that dihydrocapsiate can slightly increase resting metabolic rate (RMR) in humans. A study found a small thermogenic effect of approximately 50 kcal/day after one month of supplementation, suggesting potential use in metabolism-related interventions (Galgani & Ravussin, 2010).
2. Impact on Diet-Induced Thermogenesis
Studies have investigated the effects of dihydrocapsiate on post-prandial energy expenditure (PPEE) and diet-induced thermogenesis. It has been observed that dihydrocapsiate may increase PPEE, particularly in response to high-protein meals, indicating a potential role in weight management and metabolic enhancement (Lee et al., 2010).
3. Potential in Preventing Diet-Induced Disorders
Dihydrocapsiate supplementation has shown promise in preventing high-fat diet-induced adiposity, hepatic steatosis, and glucose intolerance in mice. It has also been observed to improve gut morphology and microbial composition, making it a potential ingredient for dietary management of metabolic alterations (Baboota et al., 2017).
4. Age-Associated Impairments
In aged mice, dihydrocapsiate supplementation improved age-associated impairments like fat accumulation, liver steatosis, and inflammation. It increased energy expenditure and activated the fat oxidation pathway in skeletal muscle, suggesting its utility in age-related metabolic dysfunction (Ohyama & Suzuki, 2017).
5. Synthesis from Biomass
Research has explored the synthesis of dihydrocapsiate exclusively from lignocellulosic platform chemicals, demonstrating the feasibility of constructing this natural product entirely from renewable biomass through green processes. This development is crucial for sustainable chemical industry practices (Li et al., 2020).
Safety And Hazards
Dihydrocapsiate is considered safe under the proposed uses and use levels . It has no safety concerns regarding genotoxicity . Studies on developmental toxicity in rats and rabbits using commercial grade Dihydrocapsiate did not show adverse effects on pregnant animals or on foetal growth and development .
properties
IUPAC Name |
(4-hydroxy-3-methoxyphenyl)methyl 8-methylnonanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O4/c1-14(2)8-6-4-5-7-9-18(20)22-13-15-10-11-16(19)17(12-15)21-3/h10-12,14,19H,4-9,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBCYRZPENADQGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCC(=O)OCC1=CC(=C(C=C1)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80174576 | |
Record name | Dihydrocapsiate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80174576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dihydrocapsiate | |
CAS RN |
205687-03-2 | |
Record name | Dihydrocapsiate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=205687-03-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dihydrocapsiate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0205687032 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dihydrocapsiate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15398 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Dihydrocapsiate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80174576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIHYDROCAPSIATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2F7769AEU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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